Azido-PEG5-CH2CO2-PFP

Description

Properties

IUPAC Name |

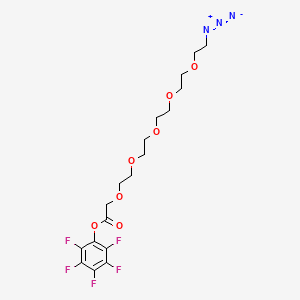

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F5N3O7/c19-13-14(20)16(22)18(17(23)15(13)21)33-12(27)11-32-10-9-31-8-7-30-6-5-29-4-3-28-2-1-25-26-24/h1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITGTHWASXRERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F5N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG5-CH2CO2-PFP: A Comprehensive Technical Guide for Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-CH2CO2-PFP is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features a pentafluorophenyl (PFP) ester for amine conjugation, a flexible 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group for "click" chemistry reactions. This dual functionality allows for the precise and efficient linkage of diverse molecular entities, making it a valuable tool in the development of complex biomolecules and therapeutic agents such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical linker designed for covalent conjugation reactions. Its structure is comprised of three key functional components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily reacts with primary and secondary amines (e.g., on proteins, peptides, or small molecules) to form stable amide bonds. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation in aqueous buffers.[1][2][3][4]

-

Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG chain that serves as a flexible, hydrophilic linker. The PEG spacer enhances the water solubility of the molecule and its conjugates, reduces aggregation, and can improve the pharmacokinetic properties of resulting bioconjugates.[5][6][7] The length of the PEG linker is a critical parameter in applications like PROTACs, as it dictates the spatial orientation of the linked molecules.[5][8]

-

Azide Group (N₃): A functional group that is a key component in "click chemistry" reactions.[9] It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.[9][10][11] These reactions are bio-orthogonal, meaning they do not interfere with native biological functional groups.[10]

This unique combination of reactive groups makes this compound an ideal reagent for the modular synthesis of complex molecular architectures.

Physicochemical and Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented in Table 1. This data is essential for accurate experimental design, including molar calculations and storage considerations.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₂F₅N₃O₇ | [12][13] |

| Molecular Weight | 487.4 g/mol | [12][13][14] |

| CAS Number | 2144777-92-2 | [12][13] |

| Purity | ≥95% - 98% | [12][14] |

| Appearance | Not specified (typically a solid or oil) | |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [2][15] |

| Storage Conditions | -20°C, stored with desiccant | [12] |

Core Applications and Methodologies

This compound is primarily utilized in two key areas: general bioconjugation and the synthesis of PROTACs.

Bioconjugation via PFP Ester and Click Chemistry

The bifunctional nature of this linker allows for a two-step sequential conjugation strategy. First, a molecule containing a primary amine is reacted with the PFP ester. Following this, the azide group on the newly formed conjugate can be reacted with an alkyne-containing molecule via click chemistry. This approach is widely used for labeling proteins, attaching drugs to antibodies, and modifying surfaces.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8][9] this compound serves as a flexible linker connecting the target protein ligand to the E3 ligase ligand. The modular synthesis of PROTACs often involves synthesizing or obtaining the two ligands with complementary functional groups (e.g., an amine and an alkyne) and then using the linker to conjugate them.[16] The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving this compound.

Protocol for Amine Conjugation via PFP Ester

This protocol describes the conjugation of the PFP ester moiety of this compound to a primary amine-containing molecule, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)[2][17]

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[2][15]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2][15]

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM). Do not store the stock solution as PFP esters are susceptible to hydrolysis.[2][15][18]

-

Prepare a solution of the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[1]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.[1] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[17]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[17][18] Reaction times and temperature may need to be optimized for specific applications.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature.

-

Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[1][2]

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized molecule (from section 4.1) to a terminal alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)[11]

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[19]

-

Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 50 mM in water)[11][19]

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

-

-

Catalyst Premix:

-

Conjugation Reaction:

-

To the solution containing the azide and alkyne molecules, add the catalyst premix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical molar ratio is 1 equivalent of azide, 1.2 equivalents of alkyne, with the catalyst and reducing agent in excess.[11]

-

Incubate the reaction at room temperature for 1-12 hours, protected from light.[11] Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Purify the resulting triazole-linked conjugate using a suitable chromatography method (e.g., size-exclusion, affinity, or reverse-phase chromatography) to remove the copper catalyst, excess reagents, and byproducts.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological systems where copper toxicity is a concern.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-functionalized molecule and the cyclooctyne-containing molecule in the reaction buffer.

-

-

Conjugation Reaction:

-

Combine the azide- and cyclooctyne-containing molecules in the reaction buffer. A 1:1 to 1:1.5 molar ratio is typically used.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne (B158145) used.[10]

-

-

Purification:

-

Purify the conjugate using an appropriate method as described for the CuAAC reaction.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Sequential bioconjugation workflow using this compound.

Caption: Logical relationship of the functional groups of this compound.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the efficient and modular construction of complex bioconjugates and therapeutic agents. Its PFP ester provides a stable and hydrolysis-resistant means of conjugating to amines, while the azide group allows for highly specific and bio-orthogonal "click" chemistry reactions. The inclusion of a hydrophilic PEG spacer further enhances its utility, particularly in the development of PROTACs where solubility and linker length are critical for efficacy. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this important chemical tool in their drug discovery and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. nbinno.com [nbinno.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]

- 13. cenmed.com [cenmed.com]

- 14. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 15. confluore.com [confluore.com]

- 16. benchchem.com [benchchem.com]

- 17. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 18. precisepeg.com [precisepeg.com]

- 19. axispharm.com [axispharm.com]

An In-depth Technical Guide to Azido-PEG5-CH2CO2-PFP: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-CH2CO2-PFP is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring a terminal azide (B81097) group, a pentafluorophenyl (PFP) ester, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of biomolecules.[1][2] This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed experimental protocols for its application, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][3]

The azide moiety allows for highly specific and efficient "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-modified molecules.[4] The PFP ester, on the other hand, is a highly reactive functional group for the acylation of primary and secondary amines, forming robust amide bonds.[4][5] Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) counterparts, rendering them more efficient in aqueous bioconjugation reactions.[5] The PEG5 spacer enhances the water solubility and biocompatibility of the resulting conjugates, and provides spatial separation between the linked molecules.[3][6]

Core Properties and Structure

The fundamental structure of this compound is designed for modular and efficient bioconjugation.

Chemical Structure

The structure consists of a five-unit polyethylene glycol chain, providing a flexible and hydrophilic spacer. One terminus is functionalized with an azido (B1232118) group (N₃), a versatile handle for click chemistry. The other end features a carboxymethyl group activated as a pentafluorophenyl ester, a highly efficient amine-reactive moiety.

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white solid. |

| Purity | Typically supplied at ≥95% or ≥98% purity.[8] |

| Solubility | The hydrophilic PEG spacer enhances water solubility.[5] It is also soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). |

| Stability and Storage | Store at -20°C, desiccated.[8] PFP esters are sensitive to moisture and should be handled accordingly to prevent hydrolysis. Solutions should be prepared fresh for each use. |

| Reactivity | The azide group reacts with terminal alkynes via CuAAC or with strained cyclooctynes (e.g., DBCO, BCN) via SPAAC.[4] The PFP ester reacts with primary and secondary amines to form stable amide bonds.[4] PFP esters are less prone to hydrolysis than NHS esters.[5] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be predicted based on its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show characteristic signals for the ethylene (B1197577) glycol protons of the PEG chain, typically in the range of 3.5-3.8 ppm. Protons adjacent to the azide and the ester functionalities would exhibit distinct chemical shifts.

-

¹³C-NMR would display signals corresponding to the carbons of the PEG backbone, the methylene (B1212753) carbons adjacent to the azide and ester groups, and the carbons of the pentafluorophenyl ring.

-

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic absorption band for the asymmetric stretching vibration of the azide group is expected in the region of 2100-2160 cm⁻¹.[10]

-

A strong carbonyl stretching band for the PFP ester would be observed around 1780-1800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (487.38 g/mol ), along with characteristic fragmentation patterns.

-

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Amine Conjugation via the PFP Ester

This protocol describes the general procedure for conjugating the PFP ester of this compound to an amine-containing molecule, such as a protein or peptide.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette appropriate for the biomolecule.

Procedure:

-

Preparation of the Biomolecule:

-

Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the biomolecule was stored in an amine-containing buffer, exchange it into the reaction buffer using dialysis or a desalting column.

-

-

Preparation of the Linker Solution:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted PFP ester, add the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts by SEC or dialysis.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized biomolecule (prepared in Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5.

Procedure:

-

Preparation of the Reaction Mixture:

-

In a reaction tube, combine the azide-functionalized biomolecule and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

-

Preparation of the Catalyst:

-

In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

-

Initiation of the Reaction:

-

Add the copper/ligand complex to the biomolecule/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC, SDS-PAGE, or mass spectrometry.

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or dialysis to remove the catalyst, excess reagents, and byproducts.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3] The linker is a critical component of a PROTAC, influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] The defined length and flexibility of the PEG5 spacer in this compound can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitination and subsequent degradation of the target protein.[11][12]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. The hydrophilic PEG5 spacer can improve the pharmacokinetic properties of the ADC by increasing its solubility and reducing aggregation.[1] The dual reactivity of this compound allows for a modular approach to ADC synthesis, where the linker can first be attached to the antibody via amine conjugation, followed by the attachment of the cytotoxic payload via click chemistry.

Mandatory Visualizations

Logical Workflow for Bioconjugation

Caption: A logical workflow for a two-step bioconjugation using this compound.

PROTAC Signaling Pathway

Caption: The signaling pathway illustrating the PROTAC-mediated degradation of a target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]

- 6. Azido-PEG5-PFP ester, CAS 1818294-48-2 | AxisPharm [axispharm.com]

- 7. This compound|MSDS [dcchemicals.com]

- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azido-PEG1-PFP ester, 1807505-32-3 | BroadPharm [broadpharm.com]

- 10. chempap.org [chempap.org]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Azido-PEG5-CH2CO2-PFP: A Technical Guide to a Versatile Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-CH2CO2-PFP is a heterobifunctional linker designed for advanced bioconjugation applications. This molecule features three key components: an azide (B81097) (N3) group for click chemistry, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive coupling. This strategic design allows for the precise, two-step covalent ligation of two different molecules, making it an invaluable tool in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated diagnostic agents.[1][2][3]

The PFP ester offers a distinct advantage over more traditional N-hydroxysuccinimide (NHS) esters due to its higher reactivity towards primary and secondary amines and increased stability against hydrolysis in aqueous environments.[4][5][6] This leads to more efficient and reliable conjugation reactions. The hydrophilic PEG5 spacer enhances the solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of therapeutic molecules.[2][3] The azide group provides a bioorthogonal handle for subsequent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[7][8][9]

Core Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Molecular Formula | C18H22F5N3O7 | [2] |

| Molecular Weight | 487.4 g/mol | [2] |

| CAS Number | 2144777-92-2 | [2] |

| Reactive Group 1 | Pentafluorophenyl (PFP) Ester | [2] |

| Reactive Towards | Primary and Secondary Amines (e.g., Lysine) | [4][10] |

| Reactive Group 2 | Azide (N3) | [2] |

| Reactive Towards | Alkynes, DBCO, BCN (via Click Chemistry) | [1][11] |

Key Applications in Bioconjugation

The unique structure of this compound lends itself to a variety of applications where sequential and controlled conjugation is critical.

-

Antibody-Drug Conjugate (ADC) Development : This linker is ideal for creating ADCs. An antibody can first be modified with the linker's PFP ester, reacting with surface lysine (B10760008) residues. Subsequently, an alkyne-modified cytotoxic drug can be "clicked" onto the azide handle. This approach allows for the attachment of various payloads to a pre-functionalized antibody.[7][12][13]

-

PROTAC Synthesis : In the field of targeted protein degradation, this molecule can serve as a PROTAC linker.[1][14] One end can be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, bridging the two to induce degradation of the target.

-

Development of Imaging and Diagnostic Agents : Fluorophores, chelators, or other imaging moieties functionalized with an alkyne can be attached to azide-modified proteins or other biomolecules, facilitating the creation of targeted imaging probes.

-

Surface Modification : The linker can be used to immobilize proteins or peptides onto surfaces that have been functionalized with alkynes, for applications in biosensors or specialized cell culture platforms.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation Workflow - Antibody Modification and Payload Attachment

This protocol describes the general two-step process for first labeling an antibody with the this compound linker and then conjugating an alkyne-functionalized payload.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2144777-92-2 | BroadPharm [broadpharm.com]

- 3. Azido-PEG-CH2CO2-PFP | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. resources.tocris.com [resources.tocris.com]

- 11. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]

- 12. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. medchemexpress.com [medchemexpress.com]

The Ascendancy of Pentafluorophenyl Esters in PEG Linker Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the linkage of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a cornerstone strategy for enhancing solubility, stability, and pharmacokinetic profiles. The choice of reactive chemistry for this "PEGylation" process is critical to the efficiency and reproducibility of the conjugation. While N-hydroxysuccinimide (NHS) esters have long been a popular choice for amine-reactive conjugations, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability and reactivity. This technical guide provides a comprehensive overview of PFP ester chemistry within the context of PEG linkers, offering detailed protocols, comparative data, and workflow visualizations to inform and empower researchers in the development of next-generation bioconjugates.

Core Principles of PFP Ester Chemistry

PFP esters are highly reactive esters formed from a carboxylic acid and pentafluorophenol (B44920).[1] The potent electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines to form stable amide bonds.[2] This inherent reactivity, coupled with enhanced stability, positions PFP esters as a premier choice for bioconjugation, particularly in the aqueous environments required for handling proteins, peptides, and other biomolecules.[2][3]

The PFP Ester Advantage Over NHS Esters

The superiority of PFP esters over the more traditional NHS esters lies in two key areas: greater resistance to hydrolysis and faster reaction kinetics with amines.[2][4]

-

Enhanced Hydrolytic Stability: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous solutions, a competing reaction that deactivates the ester and reduces conjugation efficiency.[2] PFP esters, in contrast, exhibit markedly lower rates of spontaneous hydrolysis, leading to more efficient and reproducible conjugations, especially when working with precious or limited quantities of biomolecules.[2][4][5] This increased stability provides a wider window for the conjugation reaction to proceed.[6] While the half-life of an NHS ester can drop to minutes at a pH of 8, PFP esters maintain greater stability under these more basic conditions which are often optimal for amine coupling.[5][6]

-

Superior Aminolysis Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters towards aminolysis (the desired reaction with amines).[4] The pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with an amine was found to be significantly faster than that of a poly(N-hydroxysuccinimide) based polymer under similar conditions.[4] This translates to faster reaction times and potentially higher conjugation yields.

Quantitative Data Summary

The following tables summarize the key performance differences between PFP and NHS esters based on available data. It is important to note that direct, side-by-side comparative studies under a wide range of identical conditions are limited in the literature. The data presented here is compiled from various sources and should be considered as a guide to the relative performance of these two chemistries.

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | References |

| Relative Hydrolytic Stability | More stable, especially at neutral to slightly basic pH. | Less stable, with a half-life that decreases significantly as pH increases. | [2][4][5][6] |

| Half-life in Aqueous Buffer | Generally longer than NHS esters under similar conditions. | 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C). | [5] |

| Relative Aminolysis Rate | Faster reaction kinetics with primary and secondary amines. | Slower reaction kinetics compared to PFP esters. | [4] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | [3][5] |

| Byproducts | Pentafluorophenol | N-hydroxysuccinimide | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible success in bioconjugation. The following sections provide step-by-step protocols for the synthesis of a PFP-activated PEG linker and its subsequent use in a typical protein conjugation experiment.

Protocol 1: Synthesis of a PFP-Activated PEG Linker from Carboxy-PEG

This protocol describes the activation of a carboxyl-terminated PEG (PEG-COOH) to a PFP ester-terminated PEG (PEG-PFP).

Materials:

-

HOOC-PEG-OH (or other carboxyl-PEG derivative)

-

Pentafluorophenol (PFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if using EDC)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve HOOC-PEG-OH (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask.

-

Addition of PFP: Add pentafluorophenol (1.1 equivalents) to the solution and stir until fully dissolved.

-

Carbodiimide Addition:

-

Using DCC: Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).

-

Using EDC: Add EDC (1.2 equivalents) and a non-nucleophilic base such as DIPEA or NMM (1.5 equivalents) to the reaction mixture at room temperature.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

If using EDC: The reaction mixture can be washed with a mild aqueous acid (e.g., 5% citric acid) and brine to remove excess EDC and base.

-

-

Purification:

-

Concentrate the filtrate or the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by precipitation in cold diethyl ether. Dissolve the crude product in a minimal amount of DCM and add it dropwise to a stirred flask of cold diethyl ether. The PEG-PFP product will precipitate out.

-

Collect the precipitate by filtration and dry under vacuum.

-

If further purification is required, silica gel column chromatography can be performed.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the presence of the PFP ester and determine the purity.

Storage: Store the PFP-activated PEG linker at -20°C under a dry, inert atmosphere.

Protocol 2: Conjugation of a PFP-Activated PEG Linker to a Protein

This protocol outlines a general procedure for the PEGylation of a protein using a pre-activated PFP-PEG linker.

Materials:

-

Protein to be PEGylated (e.g., IgG antibody)

-

PFP-activated PEG linker

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

-

UV-Vis spectrophotometer

-

SDS-PAGE and/or size-exclusion chromatography (SEC-HPLC) system for analysis

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[7] If the protein solution contains amine-containing buffers (e.g., Tris), it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[7][8]

-

PFP-PEG Solution Preparation: Immediately before use, dissolve the PFP-activated PEG linker in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3][9] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[7][8]

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the PFP-PEG stock solution to the stirring protein solution.[3] A typical molar excess of PFP-PEG to protein is 10-50 fold. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3][9] Reaction times and temperatures may need to be optimized for specific proteins and desired degrees of PEGylation.[7]

-

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[3] This will consume any unreacted PFP-PEG linker.

-

Purification: Remove the excess, unreacted PFP-PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.[7][8]

-

Analysis and Characterization:

-

Determine the protein concentration of the final conjugate using a UV-Vis spectrophotometer (e.g., A280).

-

Analyze the degree of PEGylation and the purity of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and/or SEC-HPLC.

-

Mandatory Visualizations

Chemical Reactions and Workflows

Signaling Pathways

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate (ADC), a key application area for PEG linkers, including those activated with PFP esters. The PEG linker enhances the ADC's properties, facilitating its journey to the target cell.

Conclusion

Pentafluorophenyl esters offer a compelling and often superior alternative to NHS esters for the amine-reactive PEGylation of biomolecules. Their enhanced stability in aqueous media and faster reaction kinetics contribute to more efficient, reproducible, and higher-yielding conjugation reactions. For researchers and drug development professionals, understanding and implementing PFP ester chemistry can lead to the creation of more robust and effective bioconjugates. The detailed protocols and comparative data provided in this guide serve as a valuable resource for harnessing the full potential of PFP-activated PEG linkers in the advancement of therapeutic and diagnostic agents.

References

- 1. Synchronous intracellular delivery of EGFR-targeted antibody-drug conjugates by p38-mediated non-canonical endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flowchart Creation [developer.mantidproject.org]

- 9. precisepeg.com [precisepeg.com]

The Pivotal Role of the Azide Group in Azido-PEG5-CH2CO2-PFP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG5-CH2CO2-PFP, is a sophisticated chemical tool increasingly employed in the fields of bioconjugation, drug delivery, and proteomics. Its modular design, featuring an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, allows for the precise and efficient covalent linkage of diverse molecular entities. This guide delves into the core functionalities of this reagent, with a particular focus on the indispensable role of the terminal azide group.

Molecular Architecture and Component Functions

This compound is structured to provide a versatile bridge between two different molecules. Each component of this linker has a distinct and crucial function:

-

Azide Group (-N3): This is the primary reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group's bioorthogonal nature means it does not react with the vast majority of functional groups found in biological systems, making it an ideal choice for complex environments.[1][2]

-

PEG5 Spacer: The five-unit polyethylene glycol chain imparts hydrophilicity to the linker and any resulting conjugate, which can improve solubility and reduce non-specific binding.[3][4] The flexibility of the PEG chain also provides steric separation between the conjugated molecules, which can be critical for maintaining their biological activity.

-

PFP Ester: The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, which are abundant in proteins and peptides. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[5]

-

-CH2CO2- Group: This carboxymethyl moiety serves as a stable connection between the PEG spacer and the PFP ester, ensuring the integrity of the linker during conjugation reactions.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group is the cornerstone of this compound's utility, enabling its participation in two powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted triazole linkage. This reaction is characterized by its rapid kinetics and high yields under mild conditions, including in aqueous buffers.[7] The presence of a copper(I) catalyst is essential for the reaction to proceed at a practical rate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole ring.[7] While generally slower than CuAAC, SPAAC provides excellent biocompatibility.

Quantitative Data: A Comparative Look at Click Chemistry Kinetics

The choice between CuAAC and SPAAC often depends on the specific application and the desired reaction rate. The following table summarizes typical second-order rate constants for various azide-alkyne cycloaddition reactions. It is important to note that these are representative values, and the actual reaction kinetics can be influenced by factors such as the specific azide and alkyne structures, solvent, and the presence of ligands for CuAAC.

| Reaction Type | Azide Partner | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC | Primary Alkyl Azide | Terminal Alkyne | 10⁴ - 10⁵ | [8] |

| CuAAC | Aryl Azide | Terminal Alkyne | 10³ - 10⁴ | [8] |

| SPAAC | Primary Alkyl Azide | DBCO | ~0.1 - 1 | [8] |

| SPAAC | Primary Alkyl Azide | BCN | ~0.01 - 0.1 | [8] |

| SPAAC | Primary Alkyl Azide | DIBO | ~0.3 | [8] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, such as reactant concentrations, temperature, and incubation time, is recommended for each specific application.

Protocol 1: Two-Step Bioconjugation via Amine Reactivity and CuAAC

This protocol describes the conjugation of a protein (containing primary amines) to an alkyne-modified molecule of interest.

Step 1: Functionalization of the Protein with this compound

-

Protein Preparation: Dissolve the protein in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF (e.g., 10-50 mM).

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

Step 2: CuAAC Reaction with an Alkyne-Modified Molecule

-

Reactant Preparation: Prepare a stock solution of the alkyne-modified molecule in a suitable solvent.

-

Catalyst Preparation: Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA or TBTA) in an appropriate buffer.

-

Reaction Mixture: In a reaction vessel, combine the azide-functionalized protein, a 1.5-5 fold molar excess of the alkyne-modified molecule, the copper catalyst, and the ligand.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components and the catalyst.

Protocol 2: One-Pot, Two-Step PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC (Proteolysis Targeting Chimera) by first reacting this compound with a warhead containing a primary amine, followed by a click reaction with an E3 ligase ligand bearing an alkyne.

-

Amide Bond Formation:

-

Dissolve the amine-containing warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable organic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

-

-

CuAAC Reaction:

-

To the crude reaction mixture from the previous step, add the alkyne-functionalized E3 ligase ligand (1.2 equivalents).

-

Add a pre-mixed solution of CuSO₄ (0.1 equivalents) and a ligand like TBTA (0.2 equivalents) in a suitable solvent.

-

Add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 equivalents).

-

Stir the reaction at room temperature for 4-12 hours or until completion.

-

-

Purification: Purify the final PROTAC molecule using preparative HPLC.

Visualizing the Role of the Azide Group in Key Applications

The versatility of the azide group in this compound is best illustrated through its application in sophisticated biological tools and therapeutic strategies.

Workflow for PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] this compound is an ideal linker for synthesizing PROTACs due to its ability to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Mechanism of Action of a PROTAC

Once synthesized, the PROTAC orchestrates a series of intracellular events leading to the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Targeted Drug Delivery with PEGylated Nanoparticles

The azide group on PEGylated linkers is also instrumental in the surface functionalization of nanoparticles for targeted drug delivery.[4][10] By conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface via click chemistry, the therapeutic payload can be directed to specific cells or tissues.

Caption: Signaling pathway for targeted drug delivery using a PEGylated nanoparticle.

Conclusion

The azide group in this compound is a powerful and versatile functional handle that is central to its widespread use in modern chemical biology and drug discovery. Its ability to participate in highly efficient and bioorthogonal "click" reactions provides a robust method for the covalent linkage of molecules in a specific and controlled manner. This, combined with the beneficial properties of the PEG spacer and the amine-reactivity of the PFP ester, makes this compound an invaluable tool for researchers developing next-generation therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. cenmed.com [cenmed.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

In-Depth Technical Guide: Solubility and Stability of Azido-PEG5-CH2CO2-PFP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG5-CH2CO2-PFP, a heterobifunctional linker commonly utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected physicochemical properties based on its constituent functional groups, detailed experimental protocols for empirical determination of these properties, and visual representations of key concepts and workflows.

Core Concepts: Understanding the Components

This compound is a molecule comprised of three key functional domains: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation. The overall solubility and stability of the molecule are a composite of the properties of these individual components.

-

Azide (N₃): This functional group is highly valuable for its ability to undergo specific and efficient bioorthogonal "click chemistry" reactions with alkynes, BCN, or DBCO to form stable triazole linkages. Organic azides are generally stable under a wide range of conditions used in bioconjugation. However, they can be sensitive to strong acids, which can lead to the formation of volatile and potentially explosive hydrazoic acid, and should not be exposed to heavy metals, which can form unstable metal azides.

-

Polyethylene Glycol (PEG5): The PEG spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule. This significantly influences its solubility in aqueous media and can improve the pharmacokinetic properties of the resulting conjugate. PEG chains are generally stable, but can be susceptible to oxidative degradation over long periods, especially at elevated temperatures and in the presence of metal ions.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group for covalent modification of primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters over other amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous environments, leading to more efficient conjugation reactions. However, they are still moisture-sensitive and will hydrolyze over time, particularly at elevated pH.

Data Presentation: Physicochemical Properties

While specific quantitative data for this compound is not extensively published, the following tables summarize the expected solubility and stability profiles based on the known properties of its functional components. Researchers should consider these as general guidelines and are encouraged to determine these properties empirically for their specific applications using the protocols provided below.

Table 1: Expected Solubility Profile

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG spacer is expected to confer good water solubility.[1] |

| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water, good solubility is expected in common aqueous buffers. |

| Dimethylformamide (DMF) | Soluble | PEG derivatives and PFP esters are generally soluble in DMF.[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | PEG derivatives and PFP esters are generally soluble in DMSO.[2][3][4] |

| Dichloromethane (DCM) | Soluble | PFP esters and PEG derivatives are often soluble in chlorinated solvents. |

| Acetonitrile (ACN) | Soluble | PEG derivatives and PFP esters are generally soluble in acetonitrile. |

| Ethanol, Methanol | Soluble | The polarity of short-chain alcohols should be compatible with the molecule. |

| Diethyl Ether | Sparingly Soluble / Insoluble | The high polarity of the molecule may limit solubility in non-polar ethers. |

| Hexanes | Insoluble | The molecule is too polar to be soluble in non-polar aliphatic hydrocarbons. |

Table 2: Stability Profile and Storage Recommendations

| Condition | Expected Stability | Rationale and Recommendations |

| Solid State | Stable for >3 years when stored properly.[4] | Store at -20°C in a tightly sealed container with a desiccant to protect from moisture.[2][3] Equilibrate to room temperature before opening to prevent condensation.[2][3] |

| Aqueous Solution (pH 4.5-6.5) | Moderately Stable | Hydrolysis of the PFP ester is the primary degradation pathway. The rate is slower at slightly acidic to neutral pH. Maximum stability is generally observed in this pH range. |

| Aqueous Solution (pH 7.0-8.5) | Limited Stability | The rate of PFP ester hydrolysis increases with pH.[2] This is the typical pH range for amine conjugation, representing a trade-off between amine reactivity and ester stability. |

| Aqueous Solution (pH > 8.5) | Unstable | Rapid hydrolysis of the PFP ester is expected at basic pH. |

| Organic Solvents (Anhydrous) | Good Stability | In anhydrous DMF or DMSO, the molecule is stable. It is recommended to prepare solutions immediately before use.[2][3] Stock solutions are not advised due to the risk of hydrolysis from trace amounts of water.[2][3] |

| Presence of Primary Amines | Reactive | The PFP ester will react with primary amines (e.g., Tris or glycine (B1666218) buffers), leading to consumption of the reagent. Use amine-free buffers for storage and reactions.[2][3] |

| Presence of Strong Acids | Potentially Unstable | Avoid strong acids which can protonate the azide to form hydrazoic acid. |

| Presence of Reducing Agents | Azide group is susceptible | Azides can be reduced to amines by reagents like dithiothreitol (B142953) (DTT) or phosphines. |

| Elevated Temperature | Decreased Stability | Increased temperature will accelerate the rate of hydrolysis of the PFP ester and potential degradation of the PEG chain. |

| Light Exposure | Generally Stable | No significant light sensitivity is expected, but storage in the dark is good practice. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, DMF, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortexer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using known concentrations of this compound to accurately quantify the solubility.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Protocol for Stability Assessment via HPLC

This protocol monitors the degradation of the PFP ester in aqueous buffers over time.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 8.5)

-

HPLC system with a C18 column and UV detector

-

Thermostated incubator or water bath

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

Methodology:

-

Preparation of Stock Solution:

-

Immediately before starting the experiment, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Initiation of Hydrolysis:

-

Add a small aliquot of the stock solution to each of the pre-warmed aqueous buffers to achieve a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Vortex briefly to ensure homogeneity.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each buffer solution.

-

Immediately dilute the aliquot into the HPLC mobile phase to quench the hydrolysis reaction.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Monitor the disappearance of the peak corresponding to this compound and the appearance of the hydrolysis product peak (Azido-PEG5-CH2-COOH).

-

-

Data Analysis:

-

Plot the peak area of the intact this compound as a function of time for each pH.

-

Calculate the half-life (t₁/₂) of the compound at each pH by fitting the data to a first-order decay model.

-

Mandatory Visualizations

The following diagrams illustrate the structure, properties, and experimental workflows related to this compound.

Caption: Structure of this compound.

Caption: Summary of key physicochemical properties.

Caption: Experimental workflow for solubility testing.

Caption: Experimental workflow for stability analysis.

Caption: Primary degradation pathway in aqueous solution.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development.[] These versatile molecules, characterized by a central hydrophilic PEG chain and two distinct reactive terminal groups, enable the precise and stable conjugation of two different molecular entities.[2] This technical guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their diverse applications, detailed experimental protocols for their use, and a summary of key quantitative data to aid in linker selection and experimental design.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol backbone with different functional groups at each end.[3] This dual reactivity is the cornerstone of their utility, allowing for the sequential and controlled linkage of two distinct molecules, such as a therapeutic drug and a targeting antibody.[] The PEG component itself imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility, increased stability, and reduced immunogenicity.[2]

The fundamental structure allows for the connection of two different molecular entities, a principle that is widely applied in advanced therapeutic design.[2] The length of the PEG chain is a critical parameter that can be customized to optimize the distance and flexibility between the conjugated molecules, thereby fine-tuning the biological activity and pharmacokinetic profile of the final product.

Properties and Advantages of Heterobifunctional PEG Linkers

The incorporation of a heterobifunctional PEG linker into a bioconjugate confers a multitude of advantages that are critical for the development of effective and safe therapeutics and research tools.

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, preventing aggregation.[2] PEGylation also shields the conjugated molecule from enzymatic degradation, thereby increasing its stability and circulation half-life.

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect by forming a hydration shell around the conjugated molecule, which masks it from the host's immune system and reduces the likelihood of an immune response.

-

Precise Control over Conjugation: The presence of two distinct reactive groups allows for a controlled, stepwise conjugation process. This minimizes the formation of undesirable homodimers and other side products, leading to a more homogeneous and well-defined final product.

-

Tunable Pharmacokinetics: The length of the PEG linker can be precisely controlled to modulate the pharmacokinetic properties of the bioconjugate. Longer PEG chains generally lead to longer circulation times and reduced renal clearance.

-

Versatility in Applications: The wide array of available terminal functional groups makes heterobifunctional PEG linkers adaptable to a vast range of applications, from targeted drug delivery to surface modification of nanoparticles.[3]

Types of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are classified based on the nature of their terminal functional groups. The choice of linker is dictated by the available reactive groups on the molecules to be conjugated.

Table 1: Common Functional Groups on Heterobifunctional PEG Linkers and Their Targets

| Functional Group | Reactive Target | Resulting Bond | Optimal pH for Reaction |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) on lysines, N-terminus | Amide | 7.2 - 8.5[4] |

| Maleimide | Sulfhydryls (-SH) on cysteines | Thioether | 6.5 - 7.5[5] |

| Azide (B81097) (-N₃) | Alkynes (-C≡CH) | Triazole (via Click Chemistry) | Neutral[6] |

| Alkyne (-C≡CH) | Azides (-N₃) | Triazole (via Click Chemistry) | Neutral[6] |

| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide (with activator like EDC) | 4.5 - 7.5 |

| Aldehyde (-CHO) | Amines (-NH₂), Hydrazides | Imine (reducible to stable amine) | ~5.0 for N-terminal pegylation[7] |

| DBCO (Dibenzocyclooctyne) | Azides (-N₃) | Triazole (Copper-free Click Chemistry) | N/A (strain-promoted) |

Key Applications

The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in various fields of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are crucial in the construction of ADCs, providing a stable bridge between the antibody and the payload.[] The use of PEG linkers in ADCs can improve their pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[8] A higher DAR is often associated with increased potency, but can also lead to faster clearance and potential toxicity if the linker is not carefully chosen.[8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The length and composition of the PEG linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[10] Studies have shown that the optimal linker length for PROTACs can vary depending on the specific target and E3 ligase, with linkers of 16 atoms often showing superior efficacy compared to shorter linkers.[11]

Diagram 1: PROTAC-Mediated Protein Degradation Pathway

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Proteomics and Bioconjugation

Heterobifunctional PEG linkers are valuable tools in proteomics research for applications such as protein labeling, cross-linking, and immobilization. They are used to attach reporter molecules like fluorescent dyes or biotin (B1667282) to proteins for detection and analysis. In chemical biology, these linkers facilitate the construction of complex biomolecular architectures for studying protein-protein interactions and cellular signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Protocol: Conjugation of a Protein to a Small Molecule using an NHS-Ester-PEG-Maleimide Linker

This protocol describes a two-step process for conjugating a protein with available primary amines to a small molecule containing a sulfhydryl group.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG-Maleimide linker

-

Small molecule with a sulfhydryl group

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Modification with NHS-Ester-PEG-Maleimide:

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[12]

-

Remove the excess, unreacted linker using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

-

Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Small Molecule:

-

Dissolve the sulfhydryl-containing small molecule in a compatible buffer.

-

Add the small molecule solution to the maleimide-activated protein solution at a desired molar ratio.

-

Incubate the reaction for 1-2 hours at room temperature.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted small molecules and other impurities.

-

Diagram 2: Experimental Workflow for NHS-Ester-PEG-Maleimide Conjugation

Caption: A two-step workflow for the conjugation of a protein to a small molecule using a heterobifunctional PEG linker.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG linker.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized PEG linker

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized PEG linker in the reaction buffer.

-

-

Prepare the Catalyst Premix:

-

In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand. A common ratio is 1:5 (CuSO₄:ligand).

-

-

Initiate the Reaction:

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

The final concentration of copper is typically in the range of 50-250 µM.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction kinetics are generally fast, with rate constants in the range of 10-100 M⁻¹s⁻¹.[13]

-

-

Purification:

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, to remove the copper catalyst and unreacted starting materials.

-

Characterization of PEGylated Conjugates

Thorough characterization of the final conjugate is essential to ensure its quality, purity, and desired properties.

Table 2: Common Characterization Techniques for PEGylated Conjugates

| Technique | Information Obtained |

| SDS-PAGE | Confirmation of conjugation, estimation of molecular weight increase. |

| Size-Exclusion Chromatography (SEC) | Assessment of purity, detection of aggregates and unreacted components. |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight determination, confirmation of PEGylation degree. |

| UV-Vis Spectroscopy | Determination of protein concentration and drug-to-antibody ratio (DAR) for ADCs. |

| Hydrophobic Interaction Chromatography (HIC) | Assessment of hydrophobicity, separation of species with different DARs. |

| Functional Assays | Evaluation of the biological activity of the protein and/or the conjugated molecule. |

Diagram 3: General Workflow for Proteomics Analysis using PEG Linkers

Caption: A generalized workflow for a cross-linking mass spectrometry experiment in proteomics utilizing heterobifunctional PEG linkers.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have revolutionized the fields of bioconjugation, drug delivery, and proteomics. Their unique ability to connect two different molecules with precision, while simultaneously imparting beneficial physicochemical properties, makes them indispensable for the development of advanced therapeutics and research tools. A thorough understanding of their properties, the various available chemistries, and the appropriate experimental protocols is crucial for their successful implementation. As research continues to advance, the development of novel heterobifunctional PEG linkers with enhanced functionalities will undoubtedly open up new avenues for innovation in medicine and biotechnology.

References

- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. adcreview.com [adcreview.com]

- 6. interchim.fr [interchim.fr]

- 7. labinsights.nl [labinsights.nl]

- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

Azido-PEG5-CH2CO2-PFP in Antibody-Drug Conjugate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, Azido-PEG5-CH2CO2-PFP, and its application in the research and development of antibody-drug conjugates (ADCs). This document details the core functionalities of its components, their synergistic role in ADC design, and relevant experimental protocols and characterization techniques.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody to the payload is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety.[3][4] this compound is a versatile linker that incorporates three key functional elements: an azide (B81097) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved physicochemical properties, and a pentafluorophenyl (PFP) ester for amine-reactive coupling.[5][6][7]

The strategic design of this linker addresses several challenges in ADC development. The azide handle allows for precise, site-specific conjugation to an antibody modified with a compatible alkyne, using "click chemistry."[1][2][8] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[9] The monodisperse five-unit PEG (PEG5) chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the conjugate's pharmacokinetic profile.[3][10][11] The PFP ester provides a reliable method for attaching the linker to amine-containing payloads, offering greater stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[12][13][14]

Core Components and Their Functionality

The Azide Group: A Gateway to Click Chemistry

The azide (N₃) group is a key component for modern bioconjugation, primarily utilized in "click chemistry" reactions.[1][2] These reactions are known for their high yields, specificity, and biocompatibility. In the context of ADC development, the azide group on the linker allows for its attachment to an antibody that has been functionalized with a terminal alkyne or a strained cyclooctyne.[]

Two main types of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be toxic to cells and may require removal from the final product.[2][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[8] The absence of a cytotoxic catalyst makes SPAAC particularly suitable for bioconjugation.

The use of click chemistry enables the production of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for ensuring consistent efficacy and safety.[1]

The PEG5 Spacer: Enhancing Physicochemical Properties

Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to improve their pharmacological properties.[3][16] The inclusion of a discrete, five-unit PEG chain in this compound offers several advantages:

-

Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher DARs. The hydrophilic PEG5 spacer helps to solubilize the payload and the entire ADC construct, reducing the risk of aggregation.[3][10]

-